molecular formula C6H5FIN B1360902 2-Fluoro-3-iodo-6-methylpyridine CAS No. 884494-48-8

2-Fluoro-3-iodo-6-methylpyridine

Cat. No. B1360902
M. Wt: 237.01 g/mol
InChI Key: TYHGMXVAEPEGRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-3-iodo-6-methylpyridine, also known as 2-fluoro-6-picoline, is a compound that can be prepared via diazotization of 2-amino-6-methylpyridine in hydrogen fluoride containing 40% pyridine solution . It is a colorless or white to yellow liquid or semi-solid or solid .


Synthesis Analysis

The synthesis of 2-Fluoro-3-iodo-6-methylpyridine involves the diazotization of 2-amino-3-methylpyridine and 40% fluoroboric acid . The Baltz-Schiemann technique is used to convert 2-amino-3-methylpyridine into 2-fluoro-3-methylpyridine .


Molecular Structure Analysis

The molecular formula of 2-Fluoro-3-iodo-6-methylpyridine is C6H5FIN . The InChI code is 1S/C6H5FIN/c1-4-2-3-5(8)6(7)9-4/h2-3H,1H3 . The canonical SMILES is CC1=NC(=C(C=C1)I)F .


Chemical Reactions Analysis

Pyridine readily reacts with CsSO4F at room temperature producing a mixture of products (2-fluoro-, 2-fluorosulfonate- and 2-chloro- or 2-alkoxy-pyridines) .


Physical And Chemical Properties Analysis

The molecular weight of 2-Fluoro-3-iodo-6-methylpyridine is 237.01 g/mol . It has a topological polar surface area of 12.9 Ų . The compound is solid in physical form .

Scientific Research Applications

Functionalization and Synthesis

  • Efficient Pyridinylmethyl Functionalization : 2-Fluoro-4-methylpyridine has been effectively functionalized through chlorination, hydrolysis, and methanesulfonylation to create novel alkylating agents for drug candidates (Pesti et al., 2000).

Halogen/Halogen Displacement in Heterocycles

  • Silyl-Mediated Halogen Exchange : The transformation of 2-chloropyridine into 2-bromopyridine and 2-chloro-6-methylpyridine into 2-bromo-6-methylpyridine using bromotrimethylsilane. This method also allows for conversion to iodo compounds (Schlosser & Cottet, 2002).

Suzuki Coupling Reactions

  • Suzuki Coupling for New Compounds : The coupling reaction of 5-fluoro-6-methylpyridin-2-ylboronic acid with other compounds leading to new chemical structures (Manojkumar et al., 2013).

Vibrational Spectroscopic Studies

  • Electronic and Reactivity Analysis : A study using Density-functional theory for geometrical optimization and spectroscopic survey of a similar compound, 2-Fluoro-4-iodo-5-methylpyridine, providing insights into its electronic influences and reactivity (Selvakumari et al., 2022).

Halogen-rich Intermediates for Synthesis

  • Synthesis of Pentasubstituted Pyridines : The use of 5-bromo-2-chloro-4-fluoro-3-iodopyridine as a halogen-rich intermediate for creating complex pyridines, valuable in medicinal chemistry research (Wu et al., 2022).

Metalation of Aryl Iodides

  • Directed Ortho-Lithiation of Iodopyridines : A study on metalation of iodopyridines with LDA at low temperature, leading to ortho-migration and stabilization for creating various polysubstituted pyridines (Rocca et al., 1993).

Fluorinated Macromolecular Probes

  • Fluoropyridoxal-Polymer Conjugates as pH Indicators : The development of fluorinated macromolecular probes for magnetic resonance spectroscopy and imaging, potentially applicable in studying tissue physiology (Mehta et al., 1996).

Safety And Hazards

The compound is labeled with the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335. The precautionary statements include P261, P305+P351+P338 .

properties

IUPAC Name

2-fluoro-3-iodo-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FIN/c1-4-2-3-5(8)6(7)9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHGMXVAEPEGRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647539
Record name 2-Fluoro-3-iodo-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-iodo-6-methylpyridine

CAS RN

884494-48-8
Record name 2-Fluoro-3-iodo-6-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884494-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-3-iodo-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.